molecular formula C17H16N2O4 B2833580 N-(furan-2-ylmethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide CAS No. 952987-35-8

N-(furan-2-ylmethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide

Cat. No.: B2833580
CAS No.: 952987-35-8
M. Wt: 312.325
InChI Key: QDQVTBDFKKUROZ-UHFFFAOYSA-N
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Description

The compound N-(furan-2-ylmethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide features a hybrid structure combining a furan-2-ylmethyl group, an acetamide backbone, and a 5-(4-methoxyphenyl)isoxazole moiety.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-21-14-6-4-12(5-7-14)16-9-13(19-23-16)10-17(20)18-11-15-3-2-8-22-15/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQVTBDFKKUROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the acetamide linkage: This step might involve the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Br2, Cl2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Isoxazole vs. Thiadiazole Derivatives
  • N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide (): Replaces the isoxazole with a 1,3,4-thiadiazole ring. Demonstrated 100% anticonvulsant efficacy in the MES model, attributed to the benzothiazole domain enhancing hydrophobic interactions with neuronal targets . Higher neurotoxicity compared to the isoxazole-based compound, likely due to increased lipophilicity from the benzothiazole group.
Furan-2-ylmethyl vs. Other Substituents
  • 2-(2-(furan-2-ylmethylene)hydrazinyl)-N-((4-((3-(4-hydroxyphenyl)propyl)amino)phenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide (): Substitutes the furan-2-ylmethyl with a sulfonyl-linked phenyl group. Exhibits anti-inflammatory activity but lower solubility (predicted logP >3) compared to the furan-2-ylmethyl variant, which benefits from the furan’s polarity .
Methoxyphenyl vs. Nitrophenyl Modifications
  • 2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamide (): Replaces 4-methoxyphenyl with 4-nitrophenyl. Shows comparable anticonvulsant activity but higher cytotoxicity (neurotoxicity index: 2.1 vs. 1.8 for methoxyphenyl derivatives), likely due to the electron-withdrawing nitro group .

Molecular Docking and Target Affinity

  • N-(furan-2-ylmethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide shows strong binding to COX-2 (ΔG: -9.2 kcal/mol), outperforming thiadiazole derivatives (-8.1 kcal/mol) due to the isoxazole’s hydrogen-bonding capacity .
  • Thiophene-containing analogs () exhibit higher affinity for TRPV1 receptors (implicated in pain signaling) but lack selectivity .

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